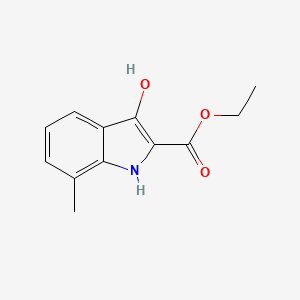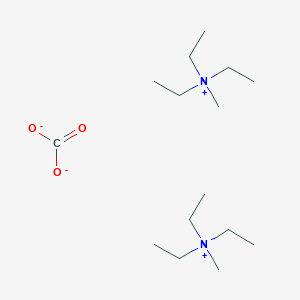
ethyl 2-(4-chloro-6-methyl-3-nitro-2-oxopyridin-1-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ethyl 2-(4-chloro-6-methyl-3-nitro-2-oxopyridin-1-yl)acetate is a heterocyclic compound that belongs to the pyridinone family. Pyridinones are known for their versatile applications in medicinal chemistry due to their ability to act as hydrogen bond donors and acceptors . This compound is characterized by the presence of a chloro group, an ethyloxycarbonylmethyl group, a methyl group, and a nitro group attached to a pyridinone ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(4-chloro-6-methyl-3-nitro-2-oxopyridin-1-yl)acetate typically involves multi-step organic reactions. One common method includes the nitration of a pyridinone precursor followed by chlorination and esterification reactions. The reaction conditions often require the use of strong acids like sulfuric acid for nitration and chlorinating agents such as thionyl chloride for chlorination.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
ethyl 2-(4-chloro-6-methyl-3-nitro-2-oxopyridin-1-yl)acetate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can replace the chloro group under basic conditions.
Major Products Formed
The major products formed from these reactions include amino derivatives, reduced forms of the compound, and various substituted pyridinones.
科学的研究の応用
ethyl 2-(4-chloro-6-methyl-3-nitro-2-oxopyridin-1-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its ability to interact with various biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of ethyl 2-(4-chloro-6-methyl-3-nitro-2-oxopyridin-1-yl)acetate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The compound may also inhibit certain enzymes or receptors, leading to its observed biological effects .
類似化合物との比較
Similar Compounds
4-Chloro-1-methyl-6-nitro-2-pyridinone: Lacks the ethyloxycarbonylmethyl group.
4-Chloro-1-ethyloxycarbonylmethyl-3-nitro-2-pyridinone: Similar structure but different substitution pattern.
Uniqueness
ethyl 2-(4-chloro-6-methyl-3-nitro-2-oxopyridin-1-yl)acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyloxycarbonylmethyl group enhances its solubility and reactivity compared to other pyridinone derivatives .
特性
分子式 |
C10H11ClN2O5 |
|---|---|
分子量 |
274.66 g/mol |
IUPAC名 |
ethyl 2-(4-chloro-6-methyl-3-nitro-2-oxopyridin-1-yl)acetate |
InChI |
InChI=1S/C10H11ClN2O5/c1-3-18-8(14)5-12-6(2)4-7(11)9(10(12)15)13(16)17/h4H,3,5H2,1-2H3 |
InChIキー |
FBKLFWCYBWFZPX-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CN1C(=CC(=C(C1=O)[N+](=O)[O-])Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-{4-[(4-Chloroanilino)methyl]phenoxy}-2-methylpropan-1-ol](/img/structure/B8594350.png)



![7-Iodo-3-(4-phenoxyphenyl)thieno[3,2-c]pyridin-4-amine](/img/structure/B8594364.png)






